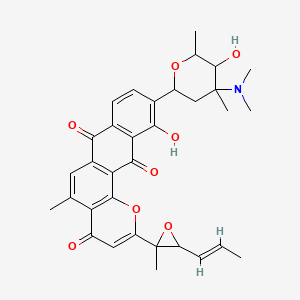

Deacetylsaptomycin D

Description

Properties

CAS No. |

138370-82-8 |

|---|---|

Molecular Formula |

C33H35NO8 |

Molecular Weight |

573.6 g/mol |

IUPAC Name |

10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C33H35NO8/c1-8-9-22-33(5,42-22)23-13-20(35)24-15(2)12-19-26(30(24)41-23)29(38)25-18(27(19)36)11-10-17(28(25)37)21-14-32(4,34(6)7)31(39)16(3)40-21/h8-13,16,21-22,31,37,39H,14H2,1-7H3/b9-8+ |

InChI Key |

RDXFJESNPSKJET-CMDGGOBGSA-N |

Isomeric SMILES |

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)(C)N(C)C)O |

Canonical SMILES |

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)(C)N(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deacetylsaptomycin D |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Deacetylsaptomycin D

Notice of Limited Availability of Scientific Data

A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of detailed information regarding the specific compound Deacetylsaptomycin D . While the chemical formula (C₃₃H₃₅NO₈) and CAS number (138370-82-8) are identifiable, there is insufficient data to construct an in-depth technical guide that meets the core requirements of detailing its mechanism of action, associated signaling pathways, quantitative data, and experimental protocols. The parent compound, Saptomycin D, is also not extensively characterized in the scientific literature.

Given the structural class suggested by its name, and in the interest of providing a valuable and detailed resource, this guide will focus on the well-researched and clinically significant lipopeptide antibiotic, Daptomycin . The detailed understanding of Daptomycin's mechanism of action may offer valuable insights into the potential activity of related, less-studied compounds.

An In-depth Technical Guide on the Core Mechanism of Action of Daptomycin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which is distinct from other classes of antibiotics, involves the disruption of the bacterial cell membrane's function, leading to a rapid cessation of essential cellular processes and subsequent cell death. This guide provides a detailed overview of the molecular interactions, signaling consequences, and experimental methodologies used to elucidate the mechanism of action of Daptomycin.

Core Mechanism of Action: Calcium-Dependent Membrane Disruption

The primary mechanism of action of Daptomycin is the disruption of the bacterial cell membrane's integrity in a calcium-dependent manner. This process involves several key steps:

-

Calcium-Dependent Conformational Change and Micelle Formation: In the presence of physiological concentrations of calcium ions, Daptomycin undergoes a conformational change that facilitates its aggregation into micellar structures. This structural rearrangement is crucial for its subsequent interaction with the bacterial cell membrane.

-

Insertion into the Bacterial Cell Membrane: The Daptomycin-calcium complex specifically targets and inserts into the cell membranes of Gram-positive bacteria. This interaction is facilitated by the presence of phosphatidylglycerol (PG), a major component of the inner leaflet of the bacterial cell membrane.

-

Oligomerization and Pore Formation: Following insertion, Daptomycin molecules oligomerize within the membrane. This oligomerization is believed to lead to the formation of ion-conducting channels or pores.

-

Ion Leakage and Membrane Depolarization: The formation of these channels results in the efflux of potassium ions from the bacterial cell, leading to a rapid depolarization of the cell membrane.

-

Inhibition of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient, including the synthesis of DNA, RNA, and proteins. This ultimately leads to bacterial cell death.

Signaling Pathways and Cellular Consequences

The disruption of the cell membrane by Daptomycin triggers a cascade of events that culminate in bacterial cell death. While Daptomycin's primary target is the cell membrane and not a specific intracellular signaling pathway, its action has significant downstream consequences on cellular signaling and metabolism.

Caption: Daptomycin's mechanism of action workflow.

Quantitative Data

The following table summarizes key quantitative data related to the activity of Daptomycin.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA) | 0.5 - 2 µg/mL | [1] |

| Enterococcus faecalis (VRE) | 1 - 4 µg/mL | [2] | |

| Minimum Bactericidal Concentration (MBC) | Staphylococcus aureus | 1 - 4 µg/mL | [1] |

| Serum Protein Binding | Human | ~92% | [3] |

| Half-life (t½) | Human | 8 - 9 hours | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Daptomycin is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

References

Deacetylsaptomycin D: A Technical Overview of Potential Cellular Targets and Mechanisms

Disclaimer: Scientific literature explicitly detailing the cellular targets and mechanism of action of Deacetylsaptomycin D is currently unavailable. This document synthesizes the known biological activities of its parent compound, Saptomycin D, to infer potential areas of investigation for this compound. All information presented regarding Saptomycin D's activity should be considered as a foundation for future research on this compound and not as directly validated data for the deacetylated derivative.

Introduction

This compound is a derivative of Saptomycin D, a cyclic lipopeptide belonging to the saptomycin family of natural products. While research on this compound is limited, studies on Saptomycin D have revealed potent anticancer activities, suggesting that it and its derivatives may hold therapeutic potential. This guide provides an in-depth look at the reported biological effects of Saptomycin D, offering a starting point for researchers and drug development professionals interested in the potential cellular targets of this compound.

Potential Cellular Targets Inferred from Saptomycin D Activity

The primary biological activity reported for Saptomycin D is its cytotoxicity against various cancer cell lines. This suggests that its cellular targets are likely involved in critical pathways regulating cell survival, proliferation, and death.

Apoptosis and Cell Cycle Regulatory Pathways

The most significant evidence for Saptomycin D's mechanism of action points towards the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

-

Induction of Apoptosis: Saptomycin D has been shown to induce apoptosis in human leukemia HL-60 cells and human colon cancer HCT-116 cells. This process is reported to be mediated through a caspase-dependent pathway. Key signaling events in this putative pathway include the generation of Reactive Oxygen Species (ROS) and the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades.

-

Cell Cycle Arrest: In human colon cancer HCT-116 cells, Saptomycin D has been observed to cause cell cycle arrest at the G0/G1 phase, preventing the cells from entering the DNA synthesis (S) phase and subsequently dividing.

These findings suggest that the direct molecular targets of Saptomycin D could be proteins involved in the upstream regulation of ROS production, the JNK/p38 MAPK pathways, or key regulators of the G0/G1 checkpoint.

Data on Biological Activity of Saptomycin D

The following table summarizes the reported cytotoxic activities of Saptomycin D against various human cancer cell lines.

| Cell Line | Cancer Type | Reported Activity |

| HL-60 | Human Leukemia | Induction of apoptosis |

| HCT-116 | Human Colon Cancer | Induction of apoptosis, G0/G1 cell cycle arrest |

| A549 | Human Lung Carcinoma | Cytotoxicity |

| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity |

| BEL-7402 | Human Hepatocellular Carcinoma | Cytotoxicity |

Putative Signaling Pathway for Saptomycin D-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade leading to apoptosis in cancer cells upon treatment with Saptomycin D, based on the available literature.

Experimental Protocols for Target Identification

To elucidate the direct cellular targets of this compound, a series of well-established experimental approaches can be employed. The following outlines a generalized workflow for target identification.

Affinity-Based Target Identification

This method aims to isolate binding partners of this compound from cell lysates.

a. Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a linker arm with a reactive group (e.g., an alkyne or azide for click chemistry, or a primary amine).

-

Ensure that the modification does not significantly alter the biological activity of the parent compound through cytotoxicity assays.

b. Immobilization of the Probe:

-

Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create an affinity matrix.

c. Affinity Chromatography and Mass Spectrometry:

-

Prepare cell lysates from a sensitive cancer cell line.

-

Incubate the cell lysate with the this compound-coupled beads.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using proteomic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Diagram

The following diagram illustrates the workflow for identifying cellular targets using affinity chromatography.

Conclusion and Future Directions

The current body of scientific literature does not provide direct evidence for the cellular targets of this compound. However, the pronounced anticancer activities of its parent compound, Saptomycin D, suggest that this compound may also target pathways crucial for cancer cell survival and proliferation. The putative mechanism of Saptomycin D involves the induction of apoptosis via ROS generation and activation of the JNK/p38 MAPK signaling pathways, as well as G0/G1 cell cycle arrest.

Future research should focus on validating these potential mechanisms for this compound and employing robust target identification strategies, such as affinity chromatography coupled with mass spectrometry, to pinpoint its direct molecular interactors. Elucidating the precise cellular targets and mechanism of action of this compound will be critical for its potential development as a novel therapeutic agent.

In Silico Prediction of Deacetylsaptomycin D Activity: A Technical Guide

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of Deacetylsaptomycin D. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach to computationally evaluate a novel chemical entity for which limited experimental data exists. By leveraging established computational methodologies, this guide details a prospective workflow from target identification to predictive modeling of pharmacokinetic properties.

Introduction to this compound

This compound is a biochemical compound with the molecular formula C33H35NO8[1]. As a novel molecule, its biological activities and mechanisms of action are not yet extensively characterized. The in silico approach detailed herein offers a rapid and cost-effective strategy to generate initial hypotheses regarding its potential therapeutic applications, guiding future experimental validation.[2][3] This guide will explore computational methods to predict its bioactivity, potential protein targets, and drug-like properties.

Data Presentation: Summarizing In Silico Predictions

Effective data management is crucial for interpreting and communicating the results of computational studies. The following tables provide templates for summarizing the quantitative data generated from the in silico prediction workflow.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range | Confidence Score |

| Molecular Weight ( g/mol ) | 589.65 | < 500 | - |

| LogP | 4.2 | -2.0 to 5.0 | 0.92 |

| H-bond Donors | 2 | ≤ 5 | - |

| H-bond Acceptors | 9 | ≤ 10 | - |

| Aqueous Solubility (logS) | -5.5 | > -6 | 0.85 |

| Blood-Brain Barrier Permeability | Low | - | 0.78 |

| hERG Inhibition | Unlikely | - | 0.65 |

| Ames Mutagenicity | Negative | - | 0.88 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Molecular Docking Results for this compound Against Potential Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | H-bonds |

| Target A | XXXX | -9.8 | TYR123, ASP234, LYS345 | 3 |

| Target B | YYYY | -8.5 | PHE101, GLU202, ARG303 | 2 |

| Target C | ZZZZ | -7.2 | LEU50, ILE150, VAL250 | 0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols: A Step-by-Step In Silico Workflow

This section provides detailed methodologies for the key experiments in the in silico prediction pipeline.

Ligand and Target Preparation

Objective: To prepare the 3D structures of this compound and its potential protein targets for computational analysis.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from its SMILES string (CC=CC1OC1(C)c1cc(=O)c2c(C)cc3C(=O)c4ccc(C5CC(C)(C(O)C(C)O5)N(C)C)c(O)c4C(=O)c3c2o1)[1].

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Generate multiple conformers to account for ligand flexibility.

-

-

Target Identification and Preparation:

-

Identify potential protein targets based on the structural similarity of this compound to known bioactive compounds using chemical similarity searching (e.g., ChEMBL, PubChem).

-

Alternatively, perform reverse docking against a library of known protein structures.

-

Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states at physiological pH.

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to its potential protein targets.[2]

Protocol:

-

Define the binding site on the target protein. This can be based on the location of the co-crystallized ligand in the PDB structure or predicted using pocket detection algorithms.

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Set the grid box to encompass the defined binding site.

-

Run the docking simulation to generate multiple binding poses of this compound within the binding site.

-

Analyze the results based on the predicted binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.

Protocol:

-

Use a variety of in silico models and tools (e.g., SwissADME, admetSAR) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

-

Input the SMILES string or 3D structure of this compound into the selected software.

-

Analyze the predicted properties, including but not limited to:

-

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier permeability.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

-

Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability.

Protocol:

-

Take the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Place the complex in a simulation box with explicit solvent (water molecules) and ions to neutralize the system.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it.

-

Run a production simulation for a sufficient time (e.g., 100 ns).

-

Analyze the trajectory to evaluate the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key interactions.

Mandatory Visualizations

The following diagrams illustrate key aspects of the in silico prediction workflow and hypothetical biological pathways.

Caption: In silico prediction workflow for this compound.

Caption: Hypothetical signaling pathway targeted by this compound.

Caption: Decision-making flowchart based on in silico predictions.

References

Navigating the Research Landscape of Deacetylsaptomycin D: A Technical Guide for Scientists

For researchers, scientists, and drug development professionals investigating the potential of Deacetylsaptomycin D, a notable derivative of the potent antibiotic Daptomycin, this technical guide provides a comprehensive overview of the available scientific context. While commercial sources for this compound are not readily identifiable, this document serves as an in-depth resource by leveraging the extensive data on its parent compound, Daptomycin, to infer potential properties and guide future research.

Commercial Availability and Physicochemical Properties

Direct commercial suppliers for this compound are not prominently listed in standard chemical and pharmaceutical databases. The compound is likely available through custom synthesis or from specialized research chemical providers upon request. Researchers interested in acquiring this compound should anticipate the need for direct engagement with synthesis laboratories.

While specific quantitative data for this compound is scarce in publicly available literature, the known properties of Daptomycin provide a foundational reference.

Table 1: Physicochemical and Biological Characteristics of Daptomycin

| Property | Value | Reference |

| Molecular Formula | C₇₂H₁₀₁N₁₇O₂₆ | [1] |

| Mechanism of Action | Disruption of bacterial cell membrane potential | [2][3][4] |

| Spectrum of Activity | Gram-positive bacteria | [5] |

| Primary Target | Bacterial cell membrane |

Inferred Mechanism of Action and Signaling Pathways

The mechanism of action for this compound is presumed to be analogous to that of Daptomycin, which involves a calcium-dependent disruption of the bacterial cell membrane. This process leads to ion leakage, membrane depolarization, and ultimately, cell death. The deacetylation at the N-terminus may influence the compound's lipophilicity and its interaction with the bacterial membrane, potentially altering its potency or spectrum of activity.

The primary signaling pathway affected by Daptomycin, and likely by extension this compound, is the bacterial cell membrane integrity pathway. The binding of the lipopeptide to the membrane, particularly in the presence of phosphatidylglycerol (PG), triggers a cascade of events that compromise the cell's ability to maintain its membrane potential, a critical factor for cellular viability.

Caption: Inferred signaling pathway of this compound based on Daptomycin's mechanism.

Experimental Protocols for Evaluation

Researchers investigating this compound would likely employ a suite of in vitro assays to characterize its activity. The following provides a generalized workflow for the initial assessment of a novel lipopeptide antibiotic.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecalis).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Cytotoxicity Assay

Objective: To assess the toxicity of this compound against mammalian cell lines.

Methodology:

-

Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) assay.

-

Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Membrane Depolarization Assay

Objective: To confirm the membrane-disrupting mechanism of action.

Methodology:

-

Prepare a suspension of bacterial cells and load them with a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).

-

Treat the cells with this compound.

-

Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane depolarization.

Caption: A generalized experimental workflow for the initial in vitro evaluation of this compound.

Conclusion

While this compound remains a compound with limited commercial availability and a nascent body of specific research, the extensive knowledge of its parent, Daptomycin, provides a robust framework for initiating new investigations. Researchers are encouraged to pursue custom synthesis for compound acquisition and to employ the well-established methodologies for antibiotic characterization outlined in this guide. Future studies are warranted to elucidate the unique biological and pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.

References

- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 5. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation of Deacetylsaptomycin D Using NMR Spectroscopy

ABSTRACT: This document provides a detailed protocol and application guide for the structural elucidation of Deacetylsaptomycin D, a complex natural product, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of novel natural products. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive template for the acquisition, processing, and interpretation of NMR data for its structural determination.

Introduction

This compound is a polyketide-derived natural product with potential biological activity. The precise determination of its chemical structure is fundamental for understanding its mechanism of action, establishing structure-activity relationships (SAR), and enabling further drug development efforts. NMR spectroscopy is the most powerful tool for the de novo structural elucidation of complex organic molecules in solution. This application note details the systematic application of various NMR experiments to determine the constitution and connectivity of this compound.

Materials and Methods

Sample Preparation

A pure sample of this compound (minimum 95% purity, ~5-10 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent should be based on the solubility of the compound and should be free of interfering signals in the regions of interest. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard Bruker pulse programs can be utilized for all experiments.

Table 1: General NMR Acquisition Parameters

| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |

| ¹H NMR | zg30 | 16 | 4 | 2 | 16 |

| ¹³C NMR | zgpg30 | 240 | 2 | 2 | 1024 |

| COSY | cosygpqf | 12 x 12 | 0.2 | 2 | 8 |

| HSQC | hsqcedetgpsisp2.3 | 12 x 220 | 0.128 | 2 | 16 |

| HMBC | hmbcgplpndqf | 12 x 220 | 0.256 | 2 | 32 |

Experimental Protocols

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their scalar couplings to neighboring protons.

-

Load the prepared sample into the NMR spectrometer.

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using the parameters outlined in Table 1.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts and coupling patterns (multiplicity and coupling constants, J) to infer the local environment of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) with the parameters from Table 1.

-

Process the spectrum similarly to the ¹H spectrum.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: COSY (Correlation Spectroscopy)

The COSY spectrum identifies protons that are scalar-coupled to each other, typically through two or three bonds.

-

Acquire the 2D COSY spectrum using the parameters in Table 1.

-

Process the 2D data with appropriate window functions and Fourier transformation in both dimensions.

-

Analyze the cross-peaks, which indicate correlations between coupled protons. This allows for the tracing of spin systems within the molecule.

2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates protons directly attached to carbon atoms.

-

Acquire the 2D HSQC spectrum. An edited HSQC is particularly useful as it can phase CH/CH₃ signals differently from CH₂ signals.

-

Process the 2D data.

-

Each cross-peak in the HSQC spectrum corresponds to a C-H bond, directly linking the chemical shifts of a proton and its attached carbon.

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).

-

Acquire the 2D HMBC spectrum.

-

Process the 2D data.

-

Analyze the cross-peaks to connect different spin systems and identify quaternary carbons by their correlations to nearby protons. This is crucial for assembling the complete carbon skeleton.

Data Presentation (Hypothetical Data)

Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| 7.85 | d | 8.0 | 1H | H-5 |

| 7.52 | t | 7.5 | 1H | H-7 |

| 7.31 | d | 8.0 | 1H | H-8 |

| 5.40 | d | 3.5 | 1H | H-1' |

| 4.15 | m | 1H | H-3 | |

| ... | ... | ... | ... | ... |

Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| δ (ppm) | DEPT | Assignment |

| 188.5 | C | C-12 |

| 182.0 | C | C-4 |

| 161.2 | C | C-6a |

| 136.4 | CH | C-7 |

| ... | ... | ... |

Visualization of Structural Elucidation Workflow and Data

Caption: Workflow for NMR-based structural elucidation.

Caption: Hypothetical COSY correlations in this compound.

Caption: Key hypothetical HMBC correlations for this compound.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By systematically applying the protocols detailed in this application note, researchers can confidently determine the planar structure of novel compounds. Further experiments, such as NOESY or ROESY, would be required for the determination of the relative stereochemistry, which is beyond the scope of this document. The methodologies and workflow presented here serve as a robust template for the characterization of this compound and other structurally related molecules.

Application Notes & Protocols: Deacetylsaptomycin D Formulation for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Deacetylsaptomycin D is a novel lipopeptide antibiotic, structurally related to daptomycin, with potential applications in antimicrobial research.[1][2] Like many lipophilic compounds, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vitro studies. Proper formulation is therefore critical to ensure accurate and reproducible experimental results. These application notes provide a comprehensive guide to the formulation and handling of this compound for in vitro assays, including detailed protocols for solubilization, stability assessment, and cell-based assay preparation.

Physicochemical Properties & Solubility

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate solvent and formulation strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Method |

| Molecular Formula | C72H101N17O26 | [3] |

| Molecular Weight | 1620.68 g/mol | [3] |

| Appearance | White to off-white powder | Assumed |

| Aqueous Solubility | Poor | Inferred from lipopeptide structure |

| LogP | > 4.0 | Predicted |

| pKa | ~4.5 (acidic), ~9.8 (basic) | Predicted |

| Recommended Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [4] |

Solvent Selection and Stock Solution Preparation

The choice of solvent is critical for successfully solubilizing this compound while minimizing cellular toxicity. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic compounds due to its high solubilizing capacity and miscibility with aqueous media.

Table 2: Recommended Solvents for this compound Stock Solution

| Solvent | Recommended Max Concentration in Media | Advantages | Disadvantages |

| Dimethyl sulfoxide (DMSO) | ≤ 0.5%, ideally ≤ 0.1% | High solubilizing power for a wide range of compounds. | Can be toxic to cells at higher concentrations; may have off-target effects. |

| Ethanol (EtOH) | ≤ 0.5% | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. |

| Other Co-solvents | Variable | Can be used to improve solubility in combination with primary solvents. Examples include PEG400, Tween 80, and cyclodextrins. | May introduce additional variables and potential for off-target effects. |

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 1.62 mg per 100 µL of DMSO.

-

Dissolving the Compound: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

-

Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.

Caption: A hypothetical signaling cascade where this compound inhibits a cell surface receptor, leading to downstream effects on gene expression.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for this compound Formulation

| Issue | Possible Cause | Suggested Solution |

| Compound precipitates upon addition to media. | Rapid solvent exchange. High final concentration of the compound. | Perform serial dilutions. Add the compound stock slowly to pre-warmed media while vortexing gently. Determine the maximum soluble concentration using a turbidimetric assay. |

| High variability between replicate wells. | Inconsistent final DMSO concentrations. Compound precipitation. | Ensure the final DMSO concentration is identical in all wells, including the vehicle control. Visually inspect wells for precipitation before and after adding cells. |

| Lower-than-expected compound activity. | Compound degradation. Adsorption to plasticware. | Aliquot stock solutions to avoid freeze-thaw cycles. Use low-binding plates and pipette tips. |

| Cell toxicity in vehicle control wells. | High DMSO concentration. | Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration. Keep the final DMSO concentration below 0.1% if possible. |

Disclaimer: The information provided in these application notes is intended as a general guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is essential to perform appropriate controls to ensure the validity of the experimental results.

References

- 1. The action mechanism of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daptomycin | C72H101N17O26 | CID 21585658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.cn [medchemexpress.cn]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Deacetylsaptomycin D and Related Polyketides

Introduction

Deacetylsaptomycin D is a complex polyketide natural product. While specific literature on its synthesis is limited, the challenges encountered are likely to mirror those in the synthesis of structurally related and well-documented compounds, such as the cyclic lipopeptide antibiotic Daptomycin. This technical support center provides troubleshooting guides and frequently asked questions based on established protocols for Daptomycin and general polyketide synthesis. This information is intended to guide researchers, scientists, and drug development professionals in overcoming common hurdles in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of complex polyketides like Daptomycin?

The total synthesis of structurally complex polyketides presents significant challenges, including:

-

Stereoselective reactions: Achieving the desired stereochemistry across multiple chiral centers is a primary hurdle.

-

High step count: The multi-step nature of these syntheses often leads to low overall yields.[1]

-

Protecting group strategies: The need for numerous protecting and deprotecting steps adds complexity and can impact yield.

-

Macrolactonization/Cyclization: The final ring-closing step can be low-yielding and prone to side reactions. A convergent synthesis approach, such as a chemoselective serine ligation for Daptomycin, can be an effective strategy.[2]

-

Purification: The structural similarity of intermediates and byproducts often makes purification difficult.

Q2: What are the main approaches for synthesizing Daptomycin and its analogues?

There are three primary approaches for the synthesis of Daptomycin and its analogues:

-

Total Chemical Synthesis: This approach offers the most flexibility for creating analogues with precise structural modifications.[3] Solid-phase peptide synthesis (SPPS) is a common technique used.[4][5]

-

Biosynthesis and Genetic Engineering: This involves modifying the nonribosomal peptide synthetase (NRPS) pathway in the producing organism, Streptomyces roseosporus, to generate new derivatives.

-

Semisynthesis: This method involves chemically modifying the natural Daptomycin scaffold to create new analogues.

Q3: Why is the choice of solvent critical in the cyclization step?

The solvent plays a crucial role in the conformation of the linear precursor, which directly impacts the efficiency of the macrocyclization. A solvent that promotes a folded conformation, bringing the reactive ends closer, can significantly improve the yield of the desired cyclic product over intermolecular polymerization. For Daptomycin synthesis, various solvent systems have been explored to optimize this step.

Troubleshooting Guide

Low Yield

| Problem | Potential Cause | Suggested Solution |

| Low yield in peptide coupling steps (SPPS) | - Incomplete deprotection of the Fmoc group.- Steric hindrance from bulky amino acid residues.- Inefficient activation of the carboxylic acid. | - Increase deprotection time or use a stronger deprotection reagent (e.g., higher concentration of piperidine in DMF).- Use specialized coupling reagents designed for hindered couplings (e.g., HATU, HCTU).- Optimize the coupling time and temperature. |

| Poor yield in the macrolactonization/cyclization step | - High concentration of the linear peptide leading to intermolecular side reactions.- Unfavorable conformation of the linear precursor.- Inappropriate cyclization conditions (reagent, solvent, temperature). | - Perform the cyclization under high-dilution conditions.- Screen different solvents to find one that favors a pre-organized conformation for cyclization.- Experiment with various cyclization reagents (e.g., DPPA, PyBOP) and optimize the reaction temperature. |

| Low recovery after purification | - Adsorption of the compound onto the stationary phase (e.g., silica gel).- Degradation of the product during purification.- Co-elution with closely related impurities. | - Use a different stationary phase (e.g., C18 for reverse-phase chromatography).- Employ milder purification techniques like flash chromatography with a neutral solvent system.- Optimize the HPLC gradient to achieve better separation. |

Product Purity Issues

| Problem | Potential Cause | Suggested Solution |

| Presence of deletion sequences in SPPS | Incomplete coupling reaction at one or more steps. | Double couple each amino acid to ensure the reaction goes to completion. Monitor the reaction using a qualitative test like the Kaiser test. |

| Racemization of amino acids | Use of strong bases or high temperatures during coupling or deprotection. | Use coupling reagents known to suppress racemization (e.g., OxymaPure with DIC). Avoid prolonged exposure to strong bases. |

| Side-product formation during cyclization | Formation of cyclic dimers or polymers. | As mentioned for low yield, use high-dilution conditions to favor intramolecular cyclization. |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Daptomycin Analogue Fragment

This protocol outlines a general procedure for the synthesis of a linear peptide fragment on a solid support, a key step in the total synthesis of Daptomycin.

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin. Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with fresh deprotection solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.

-

Add a base such as diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

After completion, wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage from Resin: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase HPLC.

Visualizations

Caption: A representative workflow for the solid-phase peptide synthesis (SPPS) of a linear peptide precursor.

Caption: A logical troubleshooting flow for addressing low product yield in a multi-step synthesis.

References

- 1. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Establishing the Structure–Activity Relationship of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

Deacetylsaptomycin D aggregation problems in vitro

Welcome to the technical support center for Deacetylsaptomycin D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly aggregation issues, encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it aggregate in my experiments?

This compound is a biochemical with the molecular formula C33H35NO8.[1] While specific data on its aggregation is limited, its parent compound, daptomycin, is a cyclic lipopeptide antibiotic.[2][3][4][5] Lipophilic or hydrophobic molecules like this have a natural tendency to self-associate in aqueous solutions to minimize their contact with water, leading to the formation of aggregates. This can manifest as precipitation, cloudiness, or turbidity in your experimental setup.

Q2: I'm observing immediate precipitation of this compound when I add it to my cell culture media. What's causing this?

Immediate precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. The primary cause is often a rapid change in the solvent environment, forcing the compound out of solution. This can be exacerbated by several factors:

-

High Stock Concentration: Using a highly concentrated stock solution in an organic solvent (like DMSO) and adding it directly to a large volume of aqueous media can cause the compound to crash out.

-

Low Temperature of Media: Adding the compound to cold media can decrease its solubility.

-

Rapid Dilution: Quick addition of the compound stock to the media doesn't allow for proper mixing and dispersion.

Q3: My this compound solution appears fine initially but becomes cloudy over time in the incubator. What could be the reason?

Delayed precipitation or cloudiness can be due to several factors related to the incubator environment and media composition:

-

Temperature Shift: Changes in temperature between your workbench and the 37°C incubator can affect the compound's solubility over time.

-

pH Shift: The CO2 environment in an incubator can alter the pH of the culture media, which may affect the solubility of pH-sensitive compounds.

-

Interaction with Media Components: this compound might interact with salts, proteins, or other components in the cell culture media, leading to precipitation over the duration of the experiment.

-

Media Evaporation: In long-term experiments, evaporation of media can increase the concentration of the compound, potentially exceeding its solubility limit.

Q4: What is the maximum recommended concentration of DMSO in my final culture medium?

While DMSO is a common solvent for dissolving hydrophobic compounds, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize effects on cell viability and function. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any potential effects on your specific cell line.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound

| Potential Cause | Recommended Solution |

| Rapid Solvent Exchange | Perform serial dilutions. Instead of adding the DMSO stock directly to the final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media first. |

| High Stock Concentration | Consider preparing a less concentrated stock solution of this compound in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration. |

| Cold Media | Always pre-warm your cell culture media to 37°C before adding the compound. |

| Insufficient Mixing | Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and thorough mixing. |

Issue 2: Precipitation of this compound Over Time

| Potential Cause | Recommended Solution |

| pH and Temperature Instability | Ensure your media is properly buffered for the CO2 concentration in your incubator. Minimize the time that culture vessels are outside the incubator to avoid temperature fluctuations. |

| Media Evaporation | For long-term experiments, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes to prevent media evaporation and subsequent concentration of the compound. |

| Compound Instability in Media | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. This can be done by incubating the compound in media without cells and observing for precipitation at various time points. |

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.

Materials:

-

This compound powder

-

100% DMSO

-

Your specific cell culture medium (complete with serum, if applicable)

-

Sterile microcentrifuge tubes or a 96-well plate

-

Pipettes and sterile tips

-

Vortex mixer

-

37°C water bath or incubator

-

Microscope

Procedure:

-

Prepare a High-Concentration Stock Solution:

-

Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.

-

-

Prepare Serial Dilutions:

-

Pre-warm your cell culture medium to 37°C.

-

Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. A 2-fold serial dilution is a good starting point.

-

For example, to test a final concentration of 100 µM from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).

-

-

Incubation and Observation:

-

Incubate the prepared dilutions at 37°C in a CO2 incubator.

-

Visually inspect for any signs of precipitation or cloudiness at different time points (e.g., 0, 2, 6, and 24 hours).

-

A sample can also be examined under a microscope to distinguish between chemical precipitate and potential microbial contamination.

-

-

Determine the Maximum Soluble Concentration:

-

The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum working soluble concentration for your experimental conditions.

-

Visualizations

Caption: Workflow for troubleshooting this compound aggregation.

Caption: Experimental workflow for determining maximum soluble concentration.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Inconsistent Results in Daptomycin Assays

A Note on Terminology: The term "Deacetylsaptomycin D" did not yield specific information in scientific literature. This guide has been developed based on the strong likelihood of a typographical error and focuses on Daptomycin , a well-characterized lipopeptide antibiotic. The troubleshooting principles outlined here are broadly applicable to antimicrobial susceptibility testing.

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving Daptomycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Daptomycin?

A1: Daptomycin exhibits a calcium-dependent mechanism of action. It binds to bacterial cell membranes in the presence of calcium ions, leading to membrane permeabilization and depolarization.[1] This disruption of the cell membrane's integrity is the primary cause of its bactericidal effect.[1] While it is structurally related to other lipopeptides that inhibit peptidoglycan synthesis, there is no clear evidence that Daptomycin shares this mechanism.[1]

Q2: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for Daptomycin. What are the potential causes?

A2: Inconsistent MIC results can stem from several factors. Key areas to investigate include:

-

Inoculum Preparation: The density of the bacterial suspension is critical. A high or low inoculum can lead to significant variations in MIC values.[2][3]

-

Media Composition: The type of growth medium, its pH, and particularly calcium concentration can influence Daptomycin's activity. For standardized testing, Mueller-Hinton Broth (MHB) supplemented with calcium is often recommended.

-

Incubation Conditions: Strict control over incubation time, temperature, and atmospheric conditions is crucial and should align with standardized protocols.

-

Compound Stability and Storage: Degradation of Daptomycin due to improper storage, temperature, or pH can lead to a loss of activity and, consequently, variable MICs. Always prepare fresh solutions for each experiment.

Q3: Can the type of multi-well plates used affect my Daptomycin MIC results?

A3: Yes, the material of the microtiter plate can influence the outcome of susceptibility testing. Cationic compounds, like Daptomycin, may adsorb to negatively charged plastics, reducing the effective concentration in the well. It is important to use plates made of a material that does not interact with Daptomycin and to maintain consistency in the type and brand of plates used across experiments to minimize variability.

Q4: How should I interpret "skipped wells" in my microdilution assay?

A4: "Skipped wells" describe a situation where a well shows no bacterial growth at a lower Daptomycin concentration, while growth is observed in wells with higher concentrations. This can be due to technical errors, such as improper dilution, or paradoxical effects of the compound. If you observe skipped wells, the experiment should be repeated, paying close attention to the dilution series preparation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Daptomycin assays.

| Problem | Potential Cause | Recommended Solution |

| MIC values are not reproducible. | Inconsistent inoculum density. | Standardize the inoculum using a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration. |

| Variation in media components. | Adhere to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for media preparation. Ensure appropriate calcium supplementation for Daptomycin assays. | |

| Subjective endpoint reading. | Have a second researcher read the plates, or use a plate reader to objectively determine the MIC. | |

| No antimicrobial activity observed. | Degradation of Daptomycin. | Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment. Consider performing stability studies of Daptomycin in your assay medium. |

| Inappropriate assay conditions. | Confirm that the calcium concentration in your medium is optimal for Daptomycin activity. | |

| High variability in colony counts for Minimum Bactericidal Concentration (MBC) assays. | Inconsistent subculturing volumes. | Use a calibrated loop or pipette to transfer a consistent volume from the MIC wells to the agar plates. |

| Clumping of bacteria. | Ensure the contents of the MIC well are thoroughly mixed before subculturing. |

Experimental Protocols

Broth Microdilution MIC Assay for Daptomycin

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of Daptomycin.

-

Preparation of Daptomycin Dilutions:

-

Prepare a stock solution of Daptomycin in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of Daptomycin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without Daptomycin) and a sterility control well (broth without inoculum).

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Daptomycin that completely inhibits visible growth.

-

Visualizations

Caption: Troubleshooting workflow for inconsistent MIC results.

Caption: Simplified signaling pathway of Daptomycin's mechanism of action.

References

Technical Support Center: Investigating Off-Target Effects of Daptomycin in Cellular Models

Important Note: Initial searches for "Deacetylsaptomycin D" did not yield any specific information in publicly available scientific literature. This suggests the compound is either not widely studied or may be referred to by a different name. The following technical support guide has been created for Daptomycin , a structurally related and well-characterized lipopeptide antibiotic. The principles and methods described here are likely applicable to the study of similar lipopeptide compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Daptomycin?

A1: Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against Gram-positive bacteria.[1][2][3][4] Its primary mechanism involves binding to bacterial cell membranes in a calcium-dependent manner. This binding is highly specific to membranes containing phosphatidylglycerol (PG), a phospholipid abundant in bacteria but rare in mammalian cell membranes.[5] Following insertion into the membrane, Daptomycin molecules oligomerize, forming pores or ion channels that lead to a rapid efflux of potassium ions. This causes membrane depolarization, subsequent arrest of DNA, RNA, and protein synthesis, and ultimately, bacterial cell death.

Q2: What are the known off-target effects of Daptomycin in mammalian cellular models?

A2: While Daptomycin is selective for bacterial membranes, off-target effects in mammalian cells can occur, particularly at high concentrations. The most documented effect is cytotoxicity to skeletal muscle cells (myotoxicity). This is thought to occur via a similar mechanism to its antibacterial action: disruption of the cell membrane's integrity and potential. Studies in human rhabdomyosarcoma cells and primary rat myotubes have shown that high concentrations of Daptomycin can lead to reduced cell viability, plasma membrane damage, and loss of contractility. Some evidence suggests the involvement of the necroptotic pathway in this cytotoxic effect.

Q3: How can I differentiate between on-target antibacterial effects and off-target cytotoxicity in my co-culture experiments?

A3: Differentiating these effects requires a multi-pronged approach. First, establish the Minimum Inhibitory Concentration (MIC) for the target bacteria and the IC50 for the mammalian cell line separately. A significant window between the MIC and the IC50 suggests a range where on-target effects can be studied with minimal off-target cytotoxicity. Second, use viability assays that can distinguish between cell types, such as flow cytometry with specific markers for mammalian and bacterial cells. Finally, employ specific assays for off-target effects, like measuring creatine phosphokinase (CPK) release from muscle cells or assessing mitochondrial membrane potential, which are indicative of mammalian cell stress.

Q4: Are there any known signaling pathways in mammalian cells that are directly modulated by Daptomycin?

A4: Currently, there is no strong evidence to suggest that Daptomycin directly targets and modulates specific intracellular signaling pathways in mammalian cells in the manner of a kinase or receptor inhibitor. Its primary off-target effects appear to be driven by physical disruption of the cell membrane at high concentrations. However, this membrane damage can indirectly trigger stress response pathways, such as necroptosis, as indicated by the enhanced expression of phosphorylated mixed lineage kinase domain-like protein (p-MLKL) in skeletal muscle cells exposed to Daptomycin.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Action |

| Unexpected mammalian cell death at concentrations effective against bacteria. | 1. High Daptomycin Concentration: The concentration used may be at the lower end of the cytotoxic range for the specific mammalian cell line. 2. Cell Line Sensitivity: Some cell lines, particularly muscle cell lines, are more sensitive to Daptomycin. 3. Hypoxic Conditions: Hypoxia can enhance Daptomycin-induced cytotoxicity in skeletal muscle cells. | 1. Perform a Dose-Response Curve: Determine the IC50 for your mammalian cell line and work at concentrations well below this value. 2. Select a Less Sensitive Cell Line: If the experimental design allows, consider using a cell line known to be less sensitive to Daptomycin. 3. Ensure Proper Oxygenation: Maintain normoxic conditions in your cell culture incubator unless hypoxia is part of the experimental design. |

| Inconsistent results or high variability in cytotoxicity assays. | 1. Assay Timing: The release of cytotoxicity markers like Lactate Dehydrogenase (LDH) is time-dependent. 2. Compound Stability: Daptomycin activity is calcium-dependent. Variations in calcium concentration in the media can affect its activity. 3. Cell Culture Confluency: Cell density can influence the apparent cytotoxicity of a compound. | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal time point for measuring cytotoxicity. 2. Use Consistent Media: Ensure all experiments are performed with the same batch of media with a known calcium concentration. 3. Standardize Seeding Density: Seed cells at a consistent density for all experiments and ensure they are in the logarithmic growth phase. |

| Observed phenotype (e.g., changes in cell morphology) without significant cell death. | 1. Sub-lethal Membrane Effects: Daptomycin may be causing non-lethal changes to the cell membrane, affecting cell adhesion or cytoskeletal organization. 2. Mitochondrial Stress: The compound could be affecting mitochondrial membrane potential without causing immediate cell lysis. | 1. Stain for Cytoskeletal Components: Use fluorescent microscopy to visualize the actin cytoskeleton (e.g., with phalloidin) and microtubules. 2. Perform a Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-1 to assess mitochondrial health. |

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Daptomycin in Various Cell Lines

| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |

| MCF7 | Human Breast Cancer | 72 h | 0.34 | |

| HUVEC | Human Umbilical Vein Endothelial | 72 h | 1.37 | |

| CCD-18Co | Human Colon Fibroblast | 72 h | > 100 | |

| HEK293 | Human Embryonic Kidney | 72 h | > 100 | |

| Primary Rat Myotubes | Rat Skeletal Muscle | Not specified | > 617 (1000 µg/mL) |

Note: IC50 values can vary significantly between studies depending on the assay method and experimental conditions.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is used to quantify plasma membrane damage by measuring the release of the cytosolic enzyme LDH into the culture medium.

Materials:

-

96-well clear, flat-bottom plates

-

Cells of interest

-

Daptomycin

-

Serum-free culture medium

-

Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (e.g., 10X Triton X-100)

-

Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight.

-

Treatment: Prepare serial dilutions of Daptomycin in serum-free medium. Remove the complete medium from the cells and add 100 µL of the Daptomycin dilutions.

-

Controls:

-

Spontaneous LDH Release: Add 100 µL of serum-free medium without Daptomycin.

-

Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated cells 45 minutes before the assay endpoint.

-

Medium Background: Wells containing only serum-free medium.

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C.

-

Assay:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution.

-

-

Measurement: Measure the absorbance at 490 nm (primary) and 680 nm (background).

-

Calculation:

-

Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

-

Protocol 2: JC-1 Mitochondrial Membrane Potential Assay

This protocol uses the ratiometric fluorescent dye JC-1 to assess mitochondrial health. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low membrane potential, JC-1 remains as monomers and fluoresces green.

Materials:

-

Cells cultured on glass coverslips or in a black, clear-bottom 96-well plate

-

JC-1 dye

-

DMSO

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

CCCP (a mitochondrial membrane potential disruptor, as a positive control)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

JC-1 Staining Solution: Prepare a 2 µM working solution of JC-1 in warm cell culture medium from a 200 µM stock solution in DMSO.

-

Positive Control: For control wells/slides, add CCCP to a final concentration of 50 µM and incubate for 5-10 minutes.

-

Staining: Remove the existing medium and add the JC-1 staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing (Optional but Recommended): Aspirate the staining solution and wash the cells once with warm PBS.

-

Imaging/Measurement:

-

Microscopy: Observe cells under a fluorescence microscope using standard filters for FITC (green monomers) and TRITC/Rhodamine (red aggregates).

-

Plate Reader: Measure fluorescence intensity at an excitation/emission of ~485/535 nm for green monomers and ~540/590 nm for red aggregates.

-

-

Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to untreated controls indicates mitochondrial depolarization.

Mandatory Visualization

Caption: Daptomycin's on-target vs. off-target mechanisms.

Caption: Workflow for troubleshooting off-target effects.

References

- 1. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 2. The daptomycin molecule in 3-D [biotopics.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

Technical Support Center: Mitigating Daptomycin Cytotoxicity in Non-Target Cells

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxicity of Daptomycin in non-target eukaryotic cells during in vitro experiments. As "Deacetylsaptomycin D" is not a commonly referenced compound in scientific literature, this guide focuses on Daptomycin, a structurally related and well-studied lipopeptide antibiotic. The principles and methods described herein are likely applicable to closely related analogues.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Daptomycin, providing potential causes and solutions in a question-and-answer format.

Issue 1: High levels of cytotoxicity observed in non-target mammalian cell lines at expected therapeutic concentrations.

-

Question: We are observing significant cell death in our mammalian cell line (e.g., myoblasts, fibroblasts) at Daptomycin concentrations that are clinically relevant for antibacterial activity. What could be the cause and how can we mitigate this?

-

Answer: Unexpectedly high cytotoxicity in non-target cells can stem from several factors. Daptomycin's primary mechanism of action is the disruption of the cell membrane, a process that is not entirely specific to bacterial cells, although it shows a preference for them. The cytotoxicity in mammalian cells, particularly skeletal muscle cells, is a known phenomenon. Here are potential causes and mitigation strategies:

-

High Effective Concentration: The concentration of Daptomycin reaching your cells might be higher than anticipated due to experimental conditions.

-

Solution: Carefully re-evaluate your dosing calculations and ensure accurate dilutions. Consider performing a dose-response curve to determine the precise IC50 for your specific cell line.

-

-

Hypoxic Conditions: In vitro studies have shown that Daptomycin-induced cytotoxicity is more pronounced under hypoxic conditions.[1][2]

-

Solution: Ensure your cell culture incubator has proper gas exchange and that the cell density does not lead to localized hypoxia. If your experimental setup requires hypoxic conditions, be aware that increased cytotoxicity is expected and consider this when interpreting your results.

-

-

Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Daptomycin. Skeletal muscle cells and fibroblasts have been shown to be susceptible.[1][3]

-

Solution: If your experimental design allows, consider using a less sensitive cell line for non-target controls. Alternatively, establish a baseline cytotoxicity profile for your specific cell line to distinguish between expected off-target effects and experimental artifacts.

-

-

Issue 2: Inconsistent results in cell viability assays.

-

Question: Our cell viability assay results (e.g., MTT, LDH) are highly variable between experiments when treating non-target cells with Daptomycin. What could be causing this inconsistency?

-

Answer: Variability in cytotoxicity assays can be frustrating. Here are some common sources of inconsistency when working with Daptomycin and how to address them:

-

Calcium Concentration: Daptomycin's activity is dependent on the concentration of calcium ions.[4] Variations in the calcium concentration of your culture medium can lead to inconsistent results.

-

Solution: Use a standardized, high-quality culture medium with a known and consistent calcium concentration. For maximal and consistent Daptomycin activity, some protocols recommend supplementing the medium to a final concentration of 50 mg/L of calcium.

-

-

Assay Interference: Daptomycin, as a lipopeptide, might interfere with the reagents used in certain viability assays.

-

Solution: Run appropriate controls, including Daptomycin in cell-free media, to check for any direct interaction with your assay reagents. If interference is observed, consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like LDH).

-

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the off-target effects of Daptomycin.

-

Question 1: What is the mechanism of Daptomycin cytotoxicity in non-target mammalian cells? Answer: The primary mechanism of Daptomycin's toxicity in non-target cells is the disruption of the cell membrane's integrity. This is similar to its antibacterial action. In skeletal muscle cells, this membrane damage can trigger a form of programmed cell death called necroptosis.

-

Question 2: Why is Daptomycin more toxic to bacterial cells than to mammalian cells? Answer: Daptomycin's selectivity for bacterial cells is largely attributed to its interaction with phosphatidylglycerol (PG), a phospholipid that is abundant in bacterial cell membranes but rare in the outer leaflet of mammalian cell membranes. The presence of PG facilitates the insertion of Daptomycin into the bacterial membrane.

-

Question 3: Are there any known agents that can mitigate Daptomycin's cytotoxicity in non-target cells? Answer: While specific "rescue" agents for in vitro experiments are not well-documented, understanding the mechanism provides clues for mitigation. Since the toxicity is related to membrane interaction, substances that stabilize the cell membrane could potentially offer some protection. However, the most effective mitigation strategies in a research setting involve careful dose selection, maintaining optimal cell culture conditions (i.e., avoiding hypoxia), and choosing appropriate cell lines.

-

Question 4: Does Daptomycin affect mitochondrial function in eukaryotic cells? Answer: While the primary target of Daptomycin is the cell membrane, downstream effects of membrane damage and ion dysregulation could indirectly impact mitochondrial function. Some antibiotics are known to affect mitochondria, which are of bacterial origin. However, direct and significant mitochondrial toxicity as a primary mechanism of Daptomycin's off-target effects is not as well-established as its direct membrane-disrupting activity.

Quantitative Data

The following tables summarize quantitative data on Daptomycin's cytotoxicity in various non-target mammalian cell lines.

Table 1: In Vitro Cytotoxicity of Daptomycin in Mammalian Cell Lines

| Cell Line | Assay | Concentration | Effect on Cell Viability | Reference |

| Human Rhabdomyosarcoma | MTT | 1000 mg/L (Normoxia) | Significant reduction | |

| Human Rhabdomyosarcoma | MTT | 100 mg/L (Hypoxia) | Significant reduction | |

| L929 Mouse Fibroblasts | XTT | 0.5 g (in PMMA) | Decreased viability | |

| MCF7 (Human Breast Cancer) | Trypan Blue | Up to 80 µM | Growth inhibition, no overt toxicity | |

| HCT116 (Human Colon Cancer) | Not specified | Up to 80 µM | Growth inhibition |

Table 2: Clinical Observations of Daptomycin-Induced Muscle Injury

| Patient Population | Observation | Finding | Reference |

| 38 patients receiving IV Daptomycin | Creatine Phosphokinase (CPK) Elevation | 5 patients showed elevated CPK levels | |

| Patients with elevated CPK | Median Plasma Trough Concentration | Significantly higher than in patients with normal CPK |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of Daptomycin.

-

Cell Seeding:

-

Seed your mammalian cell line of choice in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Daptomycin Treatment:

-

Prepare a stock solution of Daptomycin in a suitable solvent (e.g., sterile water or saline).

-

Perform serial dilutions of Daptomycin in complete cell culture medium to achieve the desired final concentrations. Remember to supplement the medium with calcium to a final concentration of 50 mg/L for consistent results.

-